Glucokinase (GK) Activation: N-(1-phenyl-1H-pyrazol-3-yl)benzamide vs. Optimized Lead Analog
N-(1-phenyl-1H-pyrazol-3-yl)benzamide functions as a direct activator of human glucokinase (GK), a key target for type 2 diabetes. Its activation potency, measured as EC50, provides a critical baseline for understanding the core scaffold's activity before extensive lead optimization [1]. Compared to a more potent, optimized lead analog (3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide), the parent compound's lower potency makes it valuable as a negative control or for fundamental mechanistic studies where high potency is not required [2].
| Evidence Dimension | Glucokinase Activation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 660 nM |
| Comparator Or Baseline | Optimized lead analog: EC50 in the low nanomolar range (exact value not disclosed in abstract) |
| Quantified Difference | The target compound is significantly less potent (>10-fold) than optimized leads. |
| Conditions | Human recombinant glucokinase activation assay using 5 mM glucose, monitored via glucose-6-phosphate dehydrogenase coupled assay [1]. |
Why This Matters
This quantifies the basal activity of the unoptimized scaffold, establishing it as a suitable control compound for validating assay systems or benchmarking the potency gains achieved through medicinal chemistry optimization.
- [1] BindingDB. BDBM50533167 CHEMBL4572115. EC50 data for N-(1-phenyl-1H-pyrazol-3-yl)benzamide against human glucokinase. View Source
- [2] Park, K. et al. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator. Bioorg Med Chem Lett. 2014. View Source
